molecular formula C14H16N2 B1187156 6-(3-Phenylpropyl)-2-pyridinamine

6-(3-Phenylpropyl)-2-pyridinamine

Cat. No.: B1187156
M. Wt: 212.29g/mol
InChI Key: FYNOJXSGJVNVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Phenylpropyl)-2-pyridinamine is a pyridinamine derivative characterized by a 3-phenylpropyl substituent at the 6-position of the pyridine ring and an amine group at the 2-position. The 3-phenylpropyl group introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, or reactivity compared to simpler phenyl or alkyl-substituted pyridinamines.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29g/mol

IUPAC Name

6-(3-phenylpropyl)pyridin-2-amine

InChI

InChI=1S/C14H16N2/c15-14-11-5-10-13(16-14)9-4-8-12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2,(H2,15,16)

InChI Key

FYNOJXSGJVNVHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=NC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The activity and properties of pyridinamine derivatives are highly dependent on substituent position, chain length, and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyridinamine Derivatives

Compound Name Substituent Position Substituent Group Key Findings Reference
6-(3-Phenylpropyl)-2-pyridinamine 6-position 3-Phenylpropyl Hypothesized lower solubility due to lipophilic chain; biological activity untested. -
Compound 11 (5-(3-Phenylpropyl)) 5-position 3-Phenylpropyl Inactive against IDH1(R132H) due to substituent position and chain length.
Compound 15 (6-Phenyl) 6-position Phenyl Inactive against IDH1(R132H); direct phenyl attachment lacks efficacy.
S3MeMBANP 5-nitro, N-position Methyl, 1-phenylethyl High nonlinear optical activity (d coefficients = 20 pm/V); favorable crystal growth.
6-(1-Piperidinyl)-2-Pyridinamine 6-position Piperidinyl No reported biological activity; piperidinyl may enhance basicity/solubility.
Temocapril (hydrochloride) N/A 3-Phenylpropyl (in side chain) Pharmaceutical use (ACE inhibitor); highlights medicinal potential of phenylpropyl groups.

Key Observations:

This suggests the 6-position may be suboptimal for enzyme interaction. In contrast, S3MeMBANP (5-nitro, N-phenylethyl) demonstrates that substituent position critically affects optical properties, with methyl groups enhancing nonlinear coefficients .

Chain Length and Lipophilicity :

  • The 3-phenylpropyl chain introduces greater lipophilicity compared to shorter chains (e.g., 2-phenylethyl in Compound 10). This may reduce aqueous solubility but improve membrane permeability in drug design contexts .

Functional Group Impact: Hydroxamate or amide groups (Compounds 12–14) abolish IDH1 inhibition, emphasizing the necessity of free amine groups for activity . In optical materials, nitro and methyl groups (e.g., S3MeMBANP) enhance electron-withdrawing effects, critical for nonlinear optical performance .

Research Implications and Gaps

  • Further testing is required to confirm this hypothesis.
  • The target compound’s phenylpropyl group could be explored for similar applications, though its nonlinear optical activity remains untested.
  • Synthetic Challenges: and describe complex synthetic routes for hydroxylated and benzyl-protected pyrimidinones, suggesting that analogous modifications to 6-(3-Phenylpropyl)-2-pyridinamine may require specialized protocols.

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